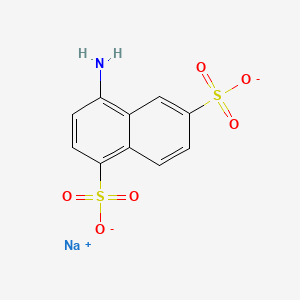

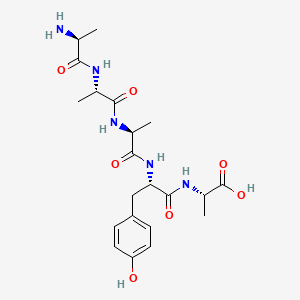

![molecular formula C7H8N2O B566404 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 100383-04-8](/img/structure/B566404.png)

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical compound with the molecular formula C7H6N2 . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It has been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol, has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol can be represented by the IUPAC Standard InChI: InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) . The molecular weight of this compound is 118.1359 .Chemical Reactions Analysis

While specific chemical reactions involving 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol are not detailed in the search results, it is known that this compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives : A study by Vilches-Herrera et al. (2013) presented an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragments, highlighting its potential in organic synthesis and pharmaceutical applications (Vilches-Herrera et al., 2013).

Antibacterial Activity : A 1986 study by Toja et al. synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound exhibiting in vitro antibacterial activity, indicating potential medical applications (Toja et al., 1986).

Bioisostere of Quinolones : Guo et al. (2015) described the pyrrolo[2,3-b]pyridine core as a bioisostere of quinolones, found in molecules with significant biological activity. Their study provided a concise synthesis of pyrrolo[2,3-b]pyridines from L-alanine, which could be valuable for drug development (Guo et al., 2015).

Formation of Hindered Amines : Research by Jirkovsky et al. (1991) involved the synthesis of sterically hindered amines from pyrrolo- and pyrido[1,2-a]indoles, which could have implications in organic chemistry and material science (Jirkovsky et al., 1991).

Electrophilic Reactions and Derivatives : Herbert and Wibberley (1969) investigated various electrophilic reactions and the synthesis of derivatives of 1H-pyrrolo[2,3-b]pyridines, demonstrating its versatility in chemical reactions (Herbert & Wibberley, 1969).

Direcciones Futuras

The future directions for research on 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol could involve further exploration of its potential as a reagent in the synthesis of potent VEGFR-2 inhibitors . Additionally, the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects is an ongoing area of research .

Propiedades

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h3-4,10H,1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJMGGJATZEZHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

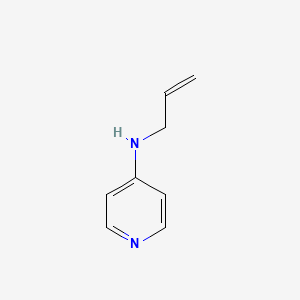

![{4-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B566324.png)

![3-Methyl-[1,2,4]triazolo[4,3-d][1,2,4]triazin-5-amine](/img/structure/B566329.png)

![1-(Dodecyloxy)-1-oxohexan-2-yl 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate](/img/structure/B566335.png)

![2H-Azeto[1',2':1,5]pyrrolo[2,3-d][1,2,3]triazole](/img/structure/B566338.png)

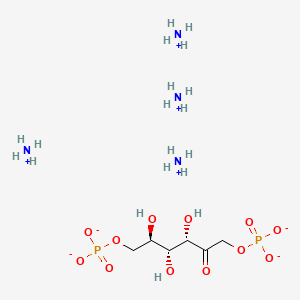

![Tyrosine [antibiotic]2'-(dihydrogen phosphate)](/img/structure/B566339.png)